
4-Bromo-3-méthylbut-2-énoate d'éthyle
Vue d'ensemble
Description
Ethyl-4-bromo-3-methylbut-2-enoate, also known as Ethyl-4-bromo-3-methylbut-2-enoate, is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl-4-bromo-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-4-bromo-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux photoactifs
Le 4-Bromo-3-méthylbut-2-énoate d'éthyle peut être utilisé dans la synthèse de matériaux photoactifs . Ces matériaux sont intéressants pour une grande variété d'applications, notamment les séparations, les capteurs avancés, la libération de médicaments, le stockage de données et les commutateurs moléculaires par contrôle externe . Le développement de nouvelles molécules photoactives qui peuvent être incorporées dans une variété de matériaux à l'état solide est crucial pour le développement de la prochaine génération de matériaux intelligents sensibles à la lumière .
Cristaux moléculaires photomécaniques
Les cristaux moléculaires photomécaniques peuvent subir divers mouvements mécaniques, y compris la torsion, la flexion et même le saut, en utilisant la lumière comme mécanisme de réaction . Ce processus convertit l'énergie photochimique en énergie mécanique . Le this compound peut être utilisé dans le développement de ces cristaux .
Matériaux photoswitchables
L'intégration d'azobenzènes dans des matériaux photoswitchables a été étudiée en raison de leurs propriétés photoactives souhaitables . Cette classe de photoswitch présente souvent une isomérisation trans-cis extrêmement rapide, de l'ordre de la picoseconde , avec une excellente résistance globale à la fatigue . Le this compound peut être utilisé dans le développement de ces matériaux
Propriétés
IUPAC Name |
ethyl (E)-4-bromo-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


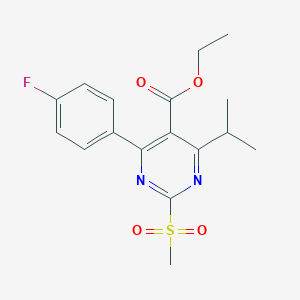
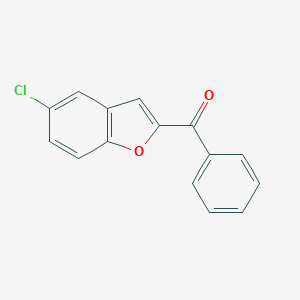


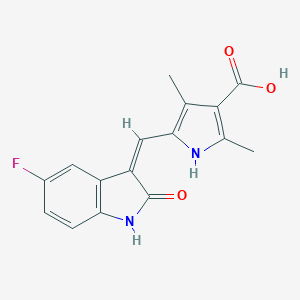
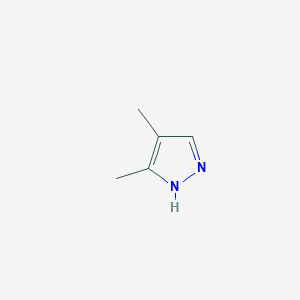
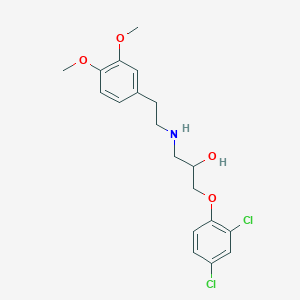




![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)
